Arginase I and II Inhibitory Potency of Quzhaqigan Versus Synthetic Reference Inhibitor nor-NOHA
Quzhaqigan inhibits arginase I and arginase II with IC50 values of 11.22 µM and 11.06 µM, respectively [1]. In contrast, the synthetic arginase inhibitor nor-NOHA (Nω-hydroxy-nor-L-arginine) inhibits arginase I with an IC50 of 1.7 ± 0.2 µM under comparable assay conditions [2]. This approximately 6.6-fold difference in potency establishes Quzhaqigan as a moderate-affinity arginase inhibitor from a natural stilbene glycoside scaffold, distinct from the higher-potency amino acid analog nor-NOHA. The selection between these two compounds depends on experimental requirements: Quzhaqigan offers a natural product scaffold with dual isoform equipotency, whereas nor-NOHA provides enhanced potency but with potential isoform selectivity differences.
| Evidence Dimension | Arginase I inhibition IC50 |
|---|---|
| Target Compound Data | 11.22 µM (arginase I); 11.06 µM (arginase II) |
| Comparator Or Baseline | nor-NOHA: 1.7 ± 0.2 µM (arginase I) |
| Quantified Difference | Quzhaqigan IC50 is approximately 6.6-fold higher (less potent) than nor-NOHA for arginase I |
| Conditions | Recombinant human arginase I and II; assay conditions for Quzhaqigan not fully specified in vendor documentation; nor-NOHA data from three independent experiments performed in triplicate |
Why This Matters
Researchers seeking a natural product-derived arginase inhibitor with moderate potency and dual isoform inhibition should select Quzhaqigan; those requiring sub-micromolar potency should consider nor-NOHA as a comparator.
- [1] MedChemExpress. Piceatannol 3'-O-glucoside (HY-N2237). Biological Activity Datasheet. Accessed 2026. View Source
- [2] PMC8002983. Table 5: Arginase Inhibition IC50 Values. Molecules. 2021; 26(6): 1694. View Source
